N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperidine ring, and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the piperidine ring, and the quinazolinone moiety. Common synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Piperidine Ring: This can be synthesized via the reduction of pyridine derivatives.
Formation of Quinazolinone Moiety: This can be synthesized through the condensation of anthranilic acid derivatives with amides or esters.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-1-[2-(1H-IMIDAZOL-1-YL)-6-METHYLPYRIMIDIN-4-YL]-D-PROLINAMIDE
- 2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N4O6 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H32N4O6/c1-2-20-7-5-6-13-30(20)26(34)17-32-22-9-4-3-8-21(22)27(35)31(28(32)36)14-12-25(33)29-16-19-10-11-23-24(15-19)38-18-37-23/h3-4,8-11,15,20H,2,5-7,12-14,16-18H2,1H3,(H,29,33) |
InChI Key |
UTVVYPGZNOJWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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